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Compound of Interest

Compound Name: Citalopram oxalate

Cat. No.: B15125297

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and
characterization of Citalopram oxalate-loaded nanoparticles designed for enhanced brain
delivery. The following sections detail the formulation of various nanoparticle types, key
characterization parameters, and detailed experimental protocols.

Introduction to Nanoparticle-Mediated Brain
Delivery of Citalopram

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of
depression and other neurological disorders. However, its efficacy can be limited by the blood-
brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic
agents to the central nervous system. Encapsulating citalopram oxalate into nanopatrticles is
a promising strategy to overcome this challenge, enhance bioavailability, and provide sustained
release. This document outlines methodologies for the preparation and evaluation of various
citalopram-loaded nanoparticle formulations. While much of the detailed research has been
conducted on its active S-enantiomer, escitalopram, the principles and protocols are largely
applicable to citalopram.

Nanoparticle Formulation and Characterization
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Several types of nanoparticles can be utilized for the brain delivery of citalopram oxalate. The
choice of nanopatrticle system influences drug loading, release kinetics, and biological
interactions.

Chitosan-Based Polymeric Nanoparticles

Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for
nanoparticle formulation, particularly for nose-to-brain delivery. Its mucoadhesive properties
prolong residence time in the nasal cavity, enhancing drug absorption.

Table 1: Physicochemical Properties of Optimized Escitalopram Oxalate-Loaded Chitosan

Nanoparticles
Parameter Value Reference
Particle Size (nm) 189 +3.14 [L112][31[41[5]
Polydispersity Index (PDI) 0.372 + 0.84 [L213114115]
Zeta Potential (mV) +22.2+1.25 [L1[21[3]14]15]
Entrapment Efficiency (%) 76.5 + 1.64 [L112131[4115]

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block
copolymers. They can encapsulate hydrophobic drugs like citalopram, improving their solubility
and stability.

Table 2: Characteristics of Citalopram Hydrobromide-Loaded Thermosensitive Polymeric
Micelles
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Parameter Value
Particle Size (nm) 31.41 £0.99
Polydispersity Index (PDI) 0.241
Encapsulation Efficiency (%) ~90%
Solubility Increase (-fold) 95

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids. They are well-suited for brain targeting due
to their lipid nature, which can facilitate passage across the BBB.

Table 3: Representative Characteristics of Solid Lipid Nanopatrticles for Brain Delivery

Parameter Typical Range
Particle Size (nm) 50 - 300
Polydispersity Index (PDI) <0.3

Zeta Potential (mV) -30 to +30

Drug Loading (%) 1-20
Entrapment Efficiency (%) >70

Experimental Protocols
Preparation of Chitosan Nanoparticles (lonic Gelation
Method)

This protocol is adapted from studies on escitalopram oxalate.

o Preparation of Chitosan Solution: Dissolve chitosan (1 mg/mL) in a 1% (v/v) glacial acetic
acid solution with continuous stirring until a clear solution is obtained.
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Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP)
at a concentration of 2 mg/mL.

Drug Incorporation: Dissolve citalopram oxalate in the chitosan solution.

Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under
constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles
occurs due to the ionic interaction between the positively charged amino groups of chitosan
and the negatively charged polyanionic groups of TPP.

Purification: Separate the nanoparticles from the agueous medium by centrifugation at
15,000 rpm for 45 minutes at 4°C.

Washing and Resuspension: Wash the nanopatrticle pellet with deionized water and
resuspend in an appropriate medium for further analysis or formulation into a delivery system
(e.g., in situ gel).

Preparation of Polymeric Micelles (Thin-Film Hydration
Method)

Polymer and Drug Dissolution: Dissolve the amphiphilic copolymers (e.g., Pluronic F127 and
Poloxamer 188) and citalopram in a suitable organic solvent in a round-bottom flask.

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary
evaporator to form a thin, uniform film on the inner wall of the flask.

Hydration: Hydrate the thin film with a specific volume of purified water or buffer by gentle
rotation.

Sonication: Sonicate the resulting suspension to form a clear dispersion of polymeric
micelles.

Lyophilization (Optional): For long-term storage, the micellar solution can be freeze-dried.

Preparation of Solid Lipid Nanoparticles (Hot
Homogenization Method)
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Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate, cetyl palmitate) by
heating it to 5-10°C above its melting point. Dissolve the lipophilic citalopram base (or a
lipophilic salt) in the molten lipid.

Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188,
Tween 80) to the same temperature as the lipid phase.

Pre-emulsion Formation: Add the hot lipid phase to the hot agueous phase under high-speed
stirring to form a coarse oil-in-water emulsion.

Homogenization: Subject the pre-emulsion to high-pressure homogenization for several
cycles at a pressure above 500 bar.

Cooling and Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to
allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization Methods
Particle Size and Zeta Potential Analysis

e Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter
and polydispersity index (PDI) of the nanoparticles. Laser Doppler Anemometry is employed
to determine the zeta potential, which indicates the surface charge and stability of the
nanoparticle dispersion.

Protocol:

[¢]

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

o

Transfer the diluted sample to a disposable cuvette.

[e]

Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

(¢]

Perform measurements in triplicate and report the average values with standard deviation.

Entrapment Efficiency and Drug Loading

e Principle: The amount of drug encapsulated within the nanopatrticles is determined indirectly
by measuring the concentration of free drug in the supernatant after separating the
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nanoparticles.

e Protocol:

o Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 45 minutes) to
pellet the nanoparticles.

o Carefully collect the supernatant containing the un-entrapped drug.

o Quantify the drug concentration in the supernatant using a validated analytical method
such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

o Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following
formulas:

» EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

» DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

o Principle: A dialysis bag method is commonly used to evaluate the in vitro release profile of
the drug from the nanopatrticles.

e Protocol:

o Disperse a known amount of drug-loaded nanopatrticles in a release medium (e.qg.,
phosphate-buffered saline, pH 7.4) and place it in a dialysis bag with a specific molecular
weight cut-off.

o Suspend the dialysis bag in a larger volume of the release medium, maintained at 37°C
with constant stirring.

o At predetermined time intervals, withdraw aliquots from the external medium and replace
them with an equal volume of fresh medium to maintain sink conditions.

o Analyze the drug concentration in the collected samples using a suitable analytical method
(e.g., HPLC).
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o Plot the cumulative percentage of drug released versus time.

Visualizations

Nanoparticle Formulation Workflow
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Caption: Workflow for the formulation and characterization of citalopram-loaded nanopatrticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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